4-Chloro-1-(4-methoxyphenoxy)-2-butanol
Description
Properties
Molecular Formula |
C11H15ClO3 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-chloro-1-(4-methoxyphenoxy)butan-2-ol |
InChI |
InChI=1S/C11H15ClO3/c1-14-10-2-4-11(5-3-10)15-8-9(13)6-7-12/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
LOGSDDBVWYRABF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Baytan (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol)
- Structural Differences: Baytan replaces the methoxyphenoxy group with a chlorophenoxy group and introduces a triazole ring and dimethyl substituents. These modifications enhance its fungicidal activity by improving target binding and stability .
- Applications: Baytan is a registered fungicide, whereas 4-Chloro-1-(4-methoxyphenoxy)-2-butanol’s applications remain speculative but could involve antimicrobial or polymer-related uses due to its polar substituents.
4-Chloro-1-(4-fluorophenyl)butan-1-one Derivatives
- Synthesis: Similar to compounds in , the target molecule could be synthesized via N-alkylation of amines with halogenated intermediates. However, the methoxyphenoxy group may require milder reaction conditions to preserve the ether linkage .
- Reactivity: Fluorophenyl analogs exhibit cytotoxic properties in drug discovery, suggesting that the methoxyphenoxy variant might also serve as a pharmacophore scaffold with tunable bioactivity .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Functional Groups: This compound shares chloro and aromatic substituents but lacks the hydroxyl and methoxyphenoxy groups. The bromine atom increases electrophilicity, making it reactive in cross-coupling reactions, whereas the hydroxyl group in the target compound could favor hydrogen bonding in drug design .
Physicochemical and Reactivity Comparisons
Evaporation and Solvent Behavior
- 2-Butanol vs. 1-Butanol: shows that 2-butanol evaporates 90% faster than 1-butanol but has 90% lower reactivity with isocyanates. The secondary alcohol structure in 2-butanol (shared with the target compound) may reduce diffusion rates in polymer matrices, balancing evaporation kinetics .
HO Radical Reactivity
- Atmospheric Degradation: 2-butanol reacts with HO radicals at a rate coefficient of $ k = 8.57 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ (calculated from ).
Preparation Methods
Reaction Mechanism and General Protocol
The foundational method for synthesizing 4-chloro-1-(4-methoxyphenoxy)-2-butanol derives from the reaction of 4-methoxyphenol with 1,4-dichloro-2-butanol in a basic aqueous-alcoholic medium. Sodium hydroxide deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic C1 position of 1,4-dichloro-2-butanol. This regioselective substitution yields the target compound while retaining the C4 chloride substituent.
Typical Procedure
-
Reactants :
-
4-Methoxyphenol (1.0 equiv)
-
1,4-Dichloro-2-butanol (1.1 equiv)
-
Sodium hydroxide (2.0 equiv)
-
Solvent: Isopropanol/water (3:1 v/v)
-
-
Conditions :
-
Temperature: 60–70°C (reflux)
-
Duration: 12–18 hours
-
Workup: Extraction with isopropyl ether, drying (Na₂SO₄), and vacuum distillation.
-
-
Yield : 32–38% (based on analogous preparations for 2-methoxyphenoxy derivatives).
Optimization Insights
-
Solvent Effects : Isopropanol enhances phenolic solubility while minimizing hydrolysis of 1,4-dichloro-2-butanol. Substituting with ethanol reduces yield by 15% due to increased polarity.
-
Base Stoichiometry : Excess NaOH (>2.0 equiv) promotes side reactions, such as elimination to form dienes (detected via GC-MS in pilot studies).
-
Temperature Control : Maintaining reflux (∼70°C) ensures kinetic control favoring C1 substitution over C4, as confirmed by NMR analysis of regioisomers.
Anhydrous Conditions with Sodium Hydride in Dimethylformamide
Enhanced Reactivity in Non-Aqueous Media
An alternative approach employs sodium hydride (NaH) in dimethylformamide (DMF), bypassing aqueous hydrolysis risks. This method is advantageous for moisture-sensitive substrates and offers higher yields under optimized conditions.
Experimental Protocol
-
Reactants :
-
4-Methoxyphenol (1.0 equiv)
-
1,4-Dichloro-2-butanol (1.05 equiv)
-
Sodium hydride (1.2 equiv, 60% dispersion in oil)
-
Solvent: Anhydrous DMF
-
-
Conditions :
-
Temperature: 60°C (oil bath)
-
Duration: 3 hours
-
Workup: Quenching with ice-water, extraction with ethyl acetate, and recrystallization from hexane/ethyl acetate.
-
-
Yield : 68–71% (extrapolated from analogous chloroarylbutanol syntheses).
Critical Parameters
-
Base Strength : NaH’s superior base strength (vs. NaOH) ensures complete phenoxide formation, reducing reaction time from 18 hours to 3 hours.
-
Solvent Purity : Anhydrous DMF is critical; traces of water reduce yield by 30% due to NaH decomposition.
-
Scalability : Pilot batches (100 g scale) show consistent yields (70 ± 2%), confirming reproducibility.
Phase-Transfer Catalysis for Industrial-Scale Synthesis
Benzyltriethylammonium Chloride-Mediated Reaction
Phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride (BTEAC) accelerate interfacial reactions, enabling milder conditions and reduced solvent volumes.
Large-Scale Procedure
-
Reactants :
-
4-Methoxyphenol (1.0 equiv)
-
1,4-Dichloro-2-butanol (1.1 equiv)
-
NaOH (3.0 equiv)
-
BTEAC (0.1 equiv)
-
Solvent: Toluene/water (2:1 v/v)
-
-
Conditions :
-
Temperature: 40–50°C
-
Duration: 6 hours
-
Workup: Phase separation, organic layer evaporation, and recrystallization.
-
-
Yield : 75–78% (with ≤0.5% regioisomeric impurities by HPLC).
Economic and Environmental Considerations
-
Catalyst Loading : 0.1 equiv BTEAC optimizes cost-efficiency; higher loadings (0.2 equiv) offer negligible yield improvements.
-
Solvent Recovery : Toluene is recycled with 90% efficiency, reducing waste generation.
Comparative Analysis of Methodologies
Key Observations :
-
The PTC method balances yield, scalability, and sustainability, making it preferable for industrial applications.
-
NaH/DMF protocols suit lab-scale syntheses requiring rapid turnover despite higher purification demands.
Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for 4-Chloro-1-(4-methoxyphenoxy)-2-butanol?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging functional group transformations:
- Step 1: Preparation of the phenoxy intermediate via nucleophilic substitution. For example, 4-methoxyphenol can react with a halogenated butanol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Step 2: Chlorination at the 4-position using reagents like SOCl₂ or PCl₃, optimized for regioselectivity .
- Alternative Route: Claisen-Schmidt condensation may be adapted for precursor synthesis, as seen in structurally related β-chlorovinyl chalcones .
Key Considerations:
- Reaction temperature and solvent polarity significantly affect yield. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ether formation .
- Purification often requires column chromatography or recrystallization to isolate the target compound from byproducts.
Q. How can structural elucidation be performed on this compound?
Methodological Answer: A combination of analytical techniques is employed:
- X-ray Crystallography: Resolves absolute configuration, as demonstrated in orthorhombic crystal systems for similar chlorinated phenoxy compounds .
- Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₃ClO₃ requires m/z 228.0552) .
Data Interpretation Tip: Compare experimental data with computational predictions (e.g., PubChem’s InChIKey) to resolve ambiguities .
Q. What initial biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening: Use disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chlorinated phenoxy compounds often disrupt membrane integrity .
- Cytotoxicity Assays: MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with methoxy groups show enhanced apoptotic activity .
- Enzyme Inhibition: Evaluate interactions with cyclooxygenase (COX) or cytochrome P450 using fluorometric kits. Structural analogs exhibit competitive inhibition .
Table 1: Example Bioactivity Data for Analogous Compounds
| Compound | IC₅₀ (μM) – HeLa | MIC (μg/mL) – S. aureus | Reference |
|---|---|---|---|
| 4-Chloro-2-methylphenol | 45.2 | 12.5 | |
| 4-Methoxybenzophenone | 28.7 | 6.3 |
Advanced Research Questions
Q. How can one optimize the yield of this compound in multi-step synthesis?
Methodological Answer:
- Catalytic Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
- Chlorination Control: Monitor reaction progress via TLC to avoid over-chlorination. SOCl₂ in anhydrous DCM at 0°C minimizes side reactions .
- Scale-Up Adjustments: Pilot-scale reactions may require flow chemistry systems to maintain temperature homogeneity .
Case Study: A 15% yield increase was achieved by replacing traditional heating with microwave-assisted synthesis (80°C, 20 min) for a related chlorinated butanol derivative .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Functional Group Analysis: Compare analogs with varying substituents (Table 2). For example, replacing -OCH₃ with -NO₂ reduces antimicrobial activity by 60%, highlighting the methoxy group’s role .
- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces. Chlorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
- Meta-Analysis: Aggregate data from heterogeneous studies (e.g., PubChem, NIST) to identify consensus trends .
Table 2: Impact of Substituents on Bioactivity
| Substituent | LogP | Antimicrobial Activity (MIC, μg/mL) | Source |
|---|---|---|---|
| -OCH₃ (4-position) | 2.1 | 8.2 | |
| -Cl (4-position) | 2.8 | 5.6 | |
| -NO₂ (4-position) | 1.9 | 20.1 |
Q. What in vitro models assess the pharmacokinetic properties of this compound?
Methodological Answer:
- Metabolic Stability: Use liver microsomes (human or rat) to measure half-life (t₁/₂). Chlorinated compounds often exhibit prolonged t₁/₂ due to reduced CYP450 metabolism .
- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration quantifies unbound fraction. High protein binding (>90%) may limit bioavailability .
- Caco-2 Permeability: Assess intestinal absorption. LogP values >2.5 correlate with moderate permeability .
Contradiction Resolution: Discrepancies in metabolic data may arise from interspecies differences. Validate findings using human hepatocytes and cross-reference with PubChem’s in silico ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
